N-Boc-16-amino-hexadecanoic acid
CAS No.: 135747-73-8
Cat. No.: VC6904247
Molecular Formula: C21H41NO4
Molecular Weight: 371.562
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135747-73-8 |
---|---|
Molecular Formula | C21H41NO4 |
Molecular Weight | 371.562 |
IUPAC Name | 16-[(2-methylpropan-2-yl)oxycarbonylamino]hexadecanoic acid |
Standard InChI | InChI=1S/C21H41NO4/c1-21(2,3)26-20(25)22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24) |
Standard InChI Key | WYLNQFZBFIXXJM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Boc-16-amino-hexadecanoic acid features a hexadecanoic acid backbone () modified by an amino group at the 16th carbon, shielded by a Boc protecting group. The Boc group () imparts steric hindrance and stability to the amine, preventing unwanted reactions during synthetic processes . The carboxylic acid terminus remains free for conjugation, enabling esterification or amidation.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 135747-73-8 |
Molecular Formula | |
Molecular Weight | 371.562 g/mol |
Purity | 95% |
IUPAC Name | 16-((tert-Butoxycarbonyl)amino)hexadecanoic acid |
Comparative Analysis with Palmitic Acid
Structurally analogous to palmitic acid (hexadecanoic acid, ), the Boc derivative diverges in solubility and reactivity. Palmitic acid, a saturated fatty acid with a melting point of 62.9°C and boiling point of 351°C, exhibits limited water solubility due to its nonpolar tail . In contrast, the Boc group introduces polar characteristics, slightly enhancing solubility in organic solvents like dichloromethane or tetrahydrofuran .
Table 2: Structural and Functional Comparison
Property | N-Boc-16-Amino-Hexadecanoic Acid | Palmitic Acid |
---|---|---|
Molecular Formula | ||
Functional Groups | Boc-protected amine, carboxylic acid | Carboxylic acid |
Solubility | Moderate in polar solvents | Insoluble in water |
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-Boc-16-amino-hexadecanoic acid typically involves multi-step reactions starting from hexadecanoic acid precursors. A representative protocol adapted from Gao et al. (2015) includes :
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Amination: Introduction of an amino group at the terminal carbon via hydroxylamine hydrochloride in methanol under reflux.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., pyridine or triethylamine) to shield the amine.
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Purification: Isolation using column chromatography or recrystallization to achieve 95% purity .
Analytical Validation
Characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirms structural integrity. The Boc group’s tert-butyl protons resonate at 1.4 ppm in -NMR, while the carbonyl signal appears near 170 ppm in -NMR . High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 371.562 .
Applications in Organic Synthesis
Peptide Modification
The compound’s amino and carboxylic acid functionalities facilitate its use in solid-phase peptide synthesis (SPPS). For instance, conjugating lipid chains to peptides enhances membrane permeability, a strategy employed in anticancer drug design . The Boc group is selectively deprotected under acidic conditions (e.g., trifluoroacetic acid), enabling sequential coupling .
Prodrug Development
Lipidation via N-Boc-16-amino-hexadecanoic acid improves drug bioavailability. For example, attaching the Boc-protected amine to antiviral agents increases their hydrophobicity, promoting cellular uptake. Subsequent deprotection in vivo releases the active drug .
Biological Relevance and Mechanistic Insights
Anti-Inflammatory Activity
Hexadecanoic acid inhibits phospholipase A2 (PLA2), an enzyme initiating inflammatory cascades by releasing arachidonic acid . Molecular docking studies reveal that the carboxylic acid group binds PLA2’s active site, competitively blocking substrate access . Although the Boc derivative’s anti-inflammatory potential remains unexplored, its structural similarity positions it as a candidate for further study.
Comparative Analysis with Related Compounds
Hexadecanoate Anion
The hexadecanoate anion (), conjugate base of palmitic acid, participates in lipid metabolism and β-oxidation . Unlike the Boc-protected amine, hexadecanoate lacks functional groups for covalent modifications, limiting its utility in synthetic applications .
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